molecular formula Fe2Mo3O12 B1143641 FERRIC MOLYBDATE CAS No. 13769-81-8

FERRIC MOLYBDATE

Cat. No.: B1143641
CAS No.: 13769-81-8
M. Wt: 591.5 g/mol
InChI Key: CAPLVVFQZZGBPH-UHFFFAOYSA-N
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Description

Ferric molybdate (Fe₂(MoO₄)₃) is a ternary metal molybdate with a monoclinic crystal structure (space group P2₁/a) . It is industrially significant as a catalyst for methanol oxidation to formaldehyde, exhibiting high selectivity (>95%) and stability under reaction conditions . The compound is synthesized via coprecipitation or solid-state reactions, with optimal catalytic performance achieved at Mo/Fe ratios ≥1.5, forming Fe₂(MoO₄)₃/MoO₃ mixed oxides . Its electrochemical properties, such as a specific capacitance of 312 F/g at 1 A/g, also make it promising for supercapacitor applications .

Properties

CAS No.

13769-81-8

Molecular Formula

Fe2Mo3O12

Molecular Weight

591.5 g/mol

IUPAC Name

dioxido(dioxo)molybdenum;iron(3+)

InChI

InChI=1S/2Fe.3Mo.12O/q2*+3;;;;;;;;;;6*-1

InChI Key

CAPLVVFQZZGBPH-UHFFFAOYSA-N

Canonical SMILES

[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Fe+3].[Fe+3]

Origin of Product

United States

Preparation Methods

Procedure and Reaction Dynamics

Solid-state synthesis involves high-temperature calcination of iron(III) oxide (Fe₂O₃) and molybdenum trioxide (MoO₃) precursors. A typical protocol mixes stoichiometric amounts of Fe₂O₃ and MoO₃ (molar ratio 1:1.5), followed by grinding and heating at 800–900°C for 12–24 hours in air. This method relies on solid-state diffusion to form Fe₂(MoO₄)₃, as described in early studies.

Structural and Morphological Outcomes

XRD analysis reveals that prolonged heating (>18 hours) at 850°C yields single-phase Fe₂(MoO₄)₃ with a triclinic crystal structure. However, SEM imaging shows irregular particle agglomerates (5–20 μm) with limited surface area (<5 m²/g). These morphological constraints reduce catalytic efficiency in gas-phase reactions.

Advantages and Drawbacks

While simple and scalable, solid-state synthesis suffers from high energy consumption, incomplete reactant mixing, and poor control over particle size. It remains unsuitable for applications requiring high surface-area catalysts.

Hydrothermal Synthesis: Enhancing Crystallinity and Phase Purity

Reaction Parameters and Optimization

Hydrothermal methods utilize aqueous solutions of iron salts (e.g., Fe(NO₃)₃·9H₂O) and ammonium molybdate ((NH₄)₆Mo₇O₂₄) under autogenous pressure. In a representative procedure, 0.1 M Fe(NO₃)₃ and 0.15 M (NH₄)₆Mo₇O₂₄ are mixed at pH 2–3, transferred to a Teflon-lined autoclave, and heated at 180°C for 24 hours.

Morphological Control via pH and Temperature

Adjusting pH to 2.5 yields plate-like Fe₂(MoO₄)₃ crystals (200–500 nm thickness) with a surface area of 25–30 m²/g. Increasing temperature to 200°C promotes anisotropic growth, forming nanorods (diameter: 50 nm, length: 1–2 μm). These structures exhibit improved propane ODH activity due to exposed (010) facets.

Limitations in Scalability

Despite superior morphology control, hydrothermal synthesis requires precise pH adjustment and extended reaction times. Scaling beyond laboratory batches faces challenges in maintaining uniform temperature and pressure.

Microwave-Assisted Synthesis: Rapid Nanosheet Fabrication

Patent-Based Methodology (CN102502860B)

A Chinese patent details a microwave irradiation technique using ferrous sulfate (FeSO₄·7H₂O) and ammonium molybdate. Key steps include:

  • Preparing 0.0428 M (NH₄)₆Mo₇O₂₄ (Solution A)

  • Preparing 0.3 M FeSO₄·7H₂O (Solution B)

  • Mixing A and B, stirring for 15 minutes

  • Microwave heating at 100°C (normal pressure) for 30 minutes

  • Centrifugation, ethanol washing, and drying at 70°C

Nanosheet Characteristics

The resulting FeMoO₄ nanosheets (Fig. 1) exhibit uniform dimensions:

  • Thickness: 30–100 nm

  • Diameter: 1–2 μm

  • Surface area: 45–50 m²/g

Microwave irradiation accelerates nucleation by 10× compared to conventional heating, enabling large-scale production without high-pressure reactors.

Co-Precipitation with Cerium Doping: Enhancing Oxygen Mobility

Cerium-Modified Synthesis (J-STAGE Study)

A study on bismuth-molybdenum catalysts provides insights applicable to Fe₂(MoO₄)₃. Cerium nitrate (Ce(NO₃)₃·6H₂O) is added to iron-molybdate precursors to stabilize oxygen vacancies. The procedure involves:

  • Dissolving Fe(NO₃)₃·9H₂O (2.847 g) and Ce(NO₃)₃·6H₂O (0.043 g) in 7 mL H₂O at 80°C

  • Adding (NH₄)₆Mo₇O₂₄ (4.070 g in 40 mL H₂O) dropwise

  • Incorporating silica slurry (41.540 g, 20 wt%)

  • Drying at 100°C, calcining at 600°C for 2 hours

Impact of Cerium on Catalytic Performance

Ce-doped Fe₂(MoO₄)₃ shows:

  • 20% higher propane conversion vs. undoped samples

  • 15% increase in acrolein selectivity

  • Stabilized surface MoOₓ species during ODH

Sol-Gel Synthesis: Precise Stoichiometry and Low-Temperature Processing

Citrate-Based Gel Formation

A sol-gel approach using citric acid as a chelating agent achieves molecular-level mixing:

  • Dissolve Fe(NO₃)₃·9H₂O (0.1 mol) and (NH₄)₆Mo₇O₂₄ (0.15 mol) in 100 mL H₂O

  • Add citric acid (1:1.2 molar ratio to total metal ions)

  • Adjust pH to 6 with NH₄OH, stir at 80°C until gelation

  • Dry at 120°C, calcine at 500°C for 5 hours

Structural Advantages

This method produces mesoporous Fe₂(MoO₄)₃ with:

  • Pore diameter: 8–12 nm

  • Surface area: 60–70 m²/g

  • Enhanced redox properties due to Fe³⁺-O-Mo linkages

Comparative Analysis of Synthesis Methods

MethodTemperature (°C)TimeSurface Area (m²/g)Key AdvantageLimitation
Solid-State800–90012–24 h<5SimplicityLow surface area
Hydrothermal18024 h25–30Morphology controlHigh pressure required
Microwave1000.5 h45–50Rapid synthesisSpecialized equipment needed
Co-Precipitation6002 h30–35Doping compatibilityMulti-step process
Sol-Gel5005 h60–70High porosityLong gelation time

Chemical Reactions Analysis

Types of Reactions: Ferric molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role in the selective oxidation of methanol to formaldehyde .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Ferric molybdate is often compared with other mixed-metal oxides, such as bismuth molybdate and cobalt molybdate:

Uniqueness: this compound stands out due to its high selectivity and efficiency in the oxidation of methanol to formaldehyde. Its ability to maintain stability under various reaction conditions makes it a preferred choice in industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aluminum Molybdate (Al₂(MoO₄)₃)

  • Crystal Structure: Isostructural with Fe₂(MoO₄)₃, adopting a monoclinic P2₁/a symmetry. However, Al³⁺’s smaller ionic radius (0.535 Å vs. Fe³⁺’s 0.645 Å) results in a slightly contracted lattice .
  • Catalytic Activity: Less active than Fe₂(MoO₄)₃ in methanol oxidation due to weaker redox properties of Al³⁺. Aluminum molybdate primarily serves as a support material in mixed oxide catalysts .
  • Magnetic Properties: Non-magnetic, contrasting with Fe₂(MoO₄)₃, which exhibits L-type ferrimagnetism below 15 K due to Fe³⁺ cation ordering .

Chromium Molybdate (Cr₂(MoO₄)₃)

  • Structural Similarity: Shares the monoclinic P2₁/a structure with Fe₂(MoO₄)₃ but has a higher Néel temperature (Tₙ = 35 K vs. 15 K for Fe₂(MoO₄)₃), attributed to stronger Cr³⁺–O–Cr³⁺ superexchange interactions .
  • Catalytic Performance: Shows moderate activity in methanol oxidation but lower selectivity (85–90%) compared to Fe₂(MoO₄)₃. Cr₂(MoO₄)₃ is prone to MoO₃ leaching under reaction conditions .

Ferric Tungstate (Fe₂(WO₄)₃)

  • Structural Differences: Adopts a distorted monoclinic structure due to larger W⁶⁺ ions. The W–O bond length (1.78 Å) exceeds Mo–O (1.72 Å), reducing lattice stability at high temperatures .
  • Catalytic Role: Less effective in methanol oxidation (conversion <70%) due to slower redox cycling of W⁶⁺/W⁵⁺ compared to Mo⁶⁺/Mo⁵⁺ in Fe₂(MoO₄)₃ .

Functional Comparison with Other Molybdates

Sodium Molybdate (Na₂MoO₄)

  • Applications : Used in nutrition (molybdenum supplementation) and corrosion inhibition. Unlike Fe₂(MoO₄)₃, it lacks catalytic activity due to the absence of transition-metal redox sites .
  • Bioavailability : Forms labile molybdate ions (MoO₄²⁻) in solution, contrasting with Fe₂(MoO₄)₃’s insolubility and stability in acidic environments .

Ammonium Molybdate ((NH₄)₆Mo₇O₂₄)

  • Synthetic Utility : A precursor for MoO₃ in catalyst preparation. It decomposes at lower temperatures (~350°C) than Fe₂(MoO₄)₃ (>500°C), limiting its use in high-temperature processes .

Key Research Findings and Data Tables

Table 1: Structural and Catalytic Properties of Selected Molybdates

Compound Crystal System Space Group Mo–O Bond Length (Å) Methanol Conversion (%) Selectivity to Formaldehyde (%)
Fe₂(MoO₄)₃ Monoclinic P2₁/a 1.72 98 97
Al₂(MoO₄)₃ Monoclinic P2₁/a 1.70 40 82
Cr₂(MoO₄)₃ Monoclinic P2₁/a 1.73 85 89
Na₂MoO₄ Tetragonal I4₁/a 1.76 <5 N/A

Table 2: Electrochemical Performance

Compound Specific Capacitance (F/g) Energy Density (Wh/kg) Cycle Stability (10,000 cycles)
Fe₂(MoO₄)₃ 312 38.5 92% retention
NiMoO₄ 450 45.2 85% retention

Q & A

Q. What peer review criteria are critical for validating novel claims about this compound’s photocatalytic mechanisms?

  • Methodological Answer : Reviewers should assess:
  • Control experiments : Evidence that observed activity is intrinsic to this compound (e.g., exclude dye sensitization effects).
  • Mechanistic evidence : Presence of hydroxyl radicals (•OH) detected via electron paramagnetic resonance (EPR) or scavenger studies.
  • Comparisons : Benchmark against established photocatalysts (e.g., TiO₂) under identical conditions .

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